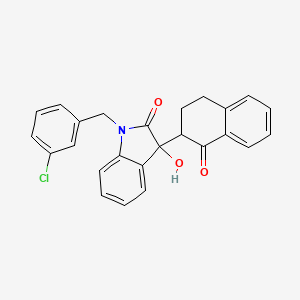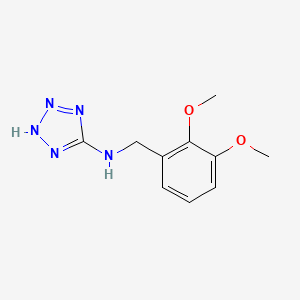![molecular formula C13H9ClOS B13375584 6-Chloronaphtho[1,2-b]thien-4-yl methyl ether](/img/structure/B13375584.png)
6-Chloronaphtho[1,2-b]thien-4-yl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloronaphtho[1,2-b]thien-4-yl methyl ether is an organic compound that belongs to the class of aromatic ethers. This compound features a naphthalene ring fused with a thiophene ring, with a chlorine atom at the 6th position and a methyl ether group at the 4th position. Aromatic ethers like this one are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloronaphtho[1,2-b]thien-4-yl methyl ether typically involves the following steps:
Formation of the Naphtho[1,2-b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-alkynylthiophene, under acidic or basic conditions.
Chlorination: The naphtho[1,2-b]thiophene core is then chlorinated at the 6th position using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Etherification: Finally, the chlorinated compound undergoes etherification with methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the methyl ether group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloronaphtho[1,2-b]thien-4-yl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the aromatic rings or the chlorine substituent.
Substitution: Nucleophilic substitution reactions can occur at the chlorine position using nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: NaOH, NH3, RSH (thiols)
Major Products
Oxidation: Quinones, hydroxylated derivatives
Reduction: Dechlorinated compounds, hydrogenated derivatives
Substitution: Amino derivatives, thiol-substituted compounds
Applications De Recherche Scientifique
6-Chloronaphtho[1,2-b]thien-4-yl methyl ether has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloronaphtho[1,2-b]thien-4-yl methyl ether depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and ether groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromonaphtho[1,2-b]thien-4-yl methyl ether: Similar structure with a bromine atom instead of chlorine.
6-Fluoronaphtho[1,2-b]thien-4-yl methyl ether: Similar structure with a fluorine atom instead of chlorine.
6-Methylnaphtho[1,2-b]thien-4-yl methyl ether: Similar structure with a methyl group instead of chlorine.
Uniqueness
6-Chloronaphtho[1,2-b]thien-4-yl methyl ether is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with other molecules. The chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in substitution reactions compared to its bromine or fluorine analogs.
Propriétés
Formule moléculaire |
C13H9ClOS |
|---|---|
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
6-chloro-4-methoxybenzo[g][1]benzothiole |
InChI |
InChI=1S/C13H9ClOS/c1-15-12-7-10-8(3-2-4-11(10)14)13-9(12)5-6-16-13/h2-7H,1H3 |
Clé InChI |
OWQJGXPYCOCPDH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CSC2=C3C=CC=C(C3=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-6,7-dimethoxy-1H-quinazolin-4-one](/img/structure/B13375502.png)
![2-[(1H-indazol-5-ylimino)methyl]-6-methylphenol](/img/structure/B13375505.png)
![2-[(4-Methylphenyl)sulfanyl]-3-(trifluoromethyl)pyridine](/img/structure/B13375523.png)
![9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13375526.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375529.png)
![N-({6-[3-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13375532.png)
![2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B13375538.png)
![3-(3-Methoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375546.png)
![N-(3,5-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13375554.png)

![Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13375565.png)

![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375588.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B13375595.png)
